7-(3-(benzo[d]thiazol-2-ylthio)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
7-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a structurally complex purine-dione derivative characterized by a benzo[d]thiazole-thioether moiety at the 7-position and a piperidinyl substituent at the 8-position. The benzo[d]thiazole group is associated with enhanced lipophilicity and bioactivity, as seen in other heterocyclic systems.
Properties
IUPAC Name |
7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S2/c1-25-17-16(18(28)24-20(25)29)27(19(23-17)26-10-5-2-6-11-26)12-7-13-30-21-22-14-8-3-4-9-15(14)31-21/h3-4,8-9H,2,5-7,10-13H2,1H3,(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHULBHSEIWTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCCSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-(benzo[d]thiazol-2-ylthio)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant potential in pharmaceutical research. This compound belongs to the class of purine derivatives and has been investigated for its various biological activities, including anti-inflammatory and anti-cancer properties.
The molecular formula of this compound is , and it has a molecular weight of approximately 456.58 g/mol. Its structure includes a purine core, a piperidine moiety, and a benzo[d]thiazole group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 456.58 g/mol |
| Purity | ~95% |
The mechanism of action for this compound is primarily linked to its interactions with specific biological targets. Research indicates that compounds with similar structures have shown efficacy in modulating protein kinases and other critical enzymes involved in disease pathways. This suggests that the compound may inhibit certain pathways that lead to inflammation or tumor growth.
Anticancer Activity
Several studies have explored the anticancer potential of purine derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interference with DNA synthesis and repair mechanisms.
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Similar purine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that these compounds could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Case Study: Antimicrobial Efficacy
A study conducted on related thiazole derivatives reported that modifications to the thiazole ring enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. This highlights the importance of structural variations in optimizing biological activity.
Anti-inflammatory Properties
Research indicates that purine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The benzo[d]thiazole moiety may play a crucial role in this activity by modulating signaling pathways associated with inflammation.
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzo[d]thiazole-thioether group distinguishes it from analogs with pyrazole or phenoxy substituents, likely enhancing electron-withdrawing effects and π-π stacking interactions.
- Its piperidinyl group at the 8-position may improve binding to adenosine receptors compared to bulkier substituents (e.g., trimethylpyrazole).
Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, insights can be drawn from related systems:
- Thiazolo[4,5-b]pyridin-2-ones (e.g., 5,7-dimethyl derivatives) demonstrated cytotoxicity against cancer cells via intercalation or topoisomerase inhibition.
- Purine-diones with piperidinyl groups (e.g., ) showed moderate PDE4 inhibition in prior studies, suggesting the target compound could target neurological or inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
